2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is an organic compound that features both benzyloxycarbonyl and tert-butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The scalability of these methods would depend on the availability of reagents and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove protective groups or modify the functional groups.
Substitution: The benzyloxycarbonyl and tert-butoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected amino acids.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxy groups can protect functional groups during chemical reactions, allowing for selective modifications. The compound can also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Similar in structure but contains a boronic acid group.
tert-Butyl (benzyloxycarbonyl)glycinate: Contains a glycine backbone instead of a propanoic acid backbone.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is unique due to its combination of benzyloxycarbonyl and tert-butoxy groups, which provide specific protective and reactive properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGEONUWGOCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275986, DTXSID20937369 | |
Record name | N-[(Benzyloxy)carbonyl]-O-tert-butylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-75-1, 14464-36-9 | |
Record name | N-(Benzoxycarbonyl)-O-(tert-butyl)-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Benzyloxy)carbonyl]-O-tert-butylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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